{3-[(Methylsulfanyl)methyl]phenyl}boronic acid
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Overview
Description
{3-[(Methylsulfanyl)methyl]phenyl}boronic acid is an organoboron compound with the molecular formula C8H11BO2S It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methylsulfanyl group
Mechanism of Action
Target of Action
The primary target of the compound “{3-[(Methylsulfanyl)methyl]phenyl}boronic acid” is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
In the Suzuki–Miyaura coupling reaction, “this compound” interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by “this compound” is the Suzuki–Miyaura coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic chemistry . The downstream effects of this pathway include the formation of a variety of organic compounds, which can be used in various applications, including drug development .
Pharmacokinetics
It is known that boronic acids, in general, are relatively stable, readily prepared, and generally environmentally benign . These properties suggest that “this compound” may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.
Result of Action
The result of the action of “this compound” is the formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a variety of organic compounds . The specific molecular and cellular effects of these compounds would depend on their structure and properties.
Action Environment
The action of “this compound” can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which this compound is involved, is known for its exceptionally mild and functional group tolerant reaction conditions . Therefore, changes in these conditions could potentially affect the action, efficacy, and stability of “this compound”.
Biochemical Analysis
Biochemical Properties
Boronic acid derivatives are known to be highly demanded reagents . They are used as synthetic intermediates in organic synthesis . In medicine, phenyl boronic acids are used as inhibitors of serine protease and kinase enzymes which increase the growth, progression and metastasis of tumor cells .
Cellular Effects
Given the known properties of similar boronic acid derivatives, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic acids are known to act as strong Lewis acids, allowing the conversion of sp2 trigonal hybridization to tetrahedral sp3 form . This property could potentially influence its interactions with biomolecules and its effects at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Methylsulfanyl)methyl]phenyl}boronic acid typically involves the reaction of 3-bromomethylthiobenzene with a boronic acid derivative. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
{3-[(Methylsulfanyl)methyl]phenyl}boronic acid undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The boronic acid group can be reduced to a boronate ester using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride
Substitution: Palladium catalyst, base (e.g., potassium carbonate), organic solvent (e.g., toluene, ethanol)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Boronate esters
Substitution: Biaryl compounds, vinyl derivatives
Scientific Research Applications
{3-[(Methylsulfanyl)methyl]phenyl}boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 3-Methylphenylboronic acid
Uniqueness
{3-[(Methylsulfanyl)methyl]phenyl}boronic acid is unique due to the presence of the methylsulfanyl group, which imparts distinct electronic and steric properties. This modification can enhance the compound’s reactivity and selectivity in various chemical reactions compared to its analogs. Additionally, the methylsulfanyl group can participate in further functionalization, providing additional versatility in synthetic applications .
Properties
IUPAC Name |
[3-(methylsulfanylmethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO2S/c1-12-6-7-3-2-4-8(5-7)9(10)11/h2-5,10-11H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGUNBLXFYIALN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CSC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1333345-25-7 |
Source
|
Record name | {3-[(methylsulfanyl)methyl]phenyl}boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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